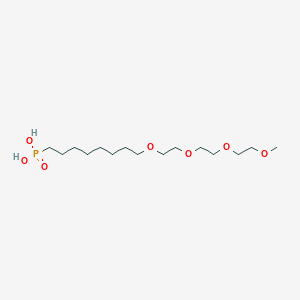

m-PEG4-(CH2)6-Phosphonic acid

Overview

Description

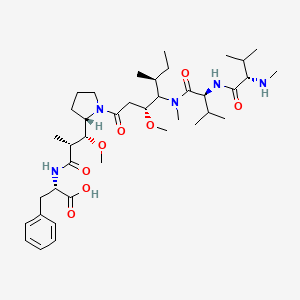

M-PEG4-(CH2)6-Phosphonic acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .

Synthesis Analysis

The synthesis of this compound involves the use of a PEG linker with a phosphonic acid group attached .Molecular Structure Analysis

The molecular weight of this compound is 356.39, and its formula is C15H33O7P . The SMILES representation is COCCOCCOCCOCCCCCCCCP(O)(O)=O .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 356.39, its formula of C15H33O7P, and its SMILES representation .Scientific Research Applications

Synthesis Techniques and Polymer Modifications

Poly(ethylene glycol) (PEG) Derivatives Preparation : PEG derivatives, including those with phosphonic acid terminations, are synthesized using the Kabachnik–Fields and Moedritzer–Irani procedures. These derivatives are prepared in fair-to-good yields from commercially available PEG, demonstrating the versatility of phosphonic acid in polymer chemistry (Turrin et al., 2012).

Conjugation Strategies for Polymer Stabilizers : Phosphonic acid-terminated PEG and other polymers are synthesized using amine-thiol-ene and amine-thiol-thiosulfonate conjugation strategies. These polymers are utilized for creating stable, water-dispersible multifunctional upconverting luminescent nanohybrids (Kurowska et al., 2022).

Biomedical Applications of Functionalized Nanoparticles : The use of bifunctional phosphonic linkers, like m-PEG4-(CH2)6-Phosphonic acid, for the functionalization of Fe3O4 magnetic nanoparticles (MNPs) shows promise in biomedical applications. This includes drug loading and release capabilities for antitumor drugs and neurotransmitters, as well as enhanced biocompatibility (Tudisco et al., 2013).

Surface Modification and Nanotechnology

Coating Metal Oxide Nanoparticles : Phosphonic acid derivatives, including this compound, are used to coat metal oxide nanoparticles. This enhances their colloidal stability and biocompatibility, demonstrating their potential in nanomaterials and nanomedicine (Berret & Graillot, 2022).

Interfacial Activity and Surface Modification : Phosphonic acid terminated PEG oligomers, including this compound, show strong interfacial activity. They are effective in modifying hydrophobic surfaces and stabilizing cerium oxide nanoparticles in various solvents, indicating their utility in polymer surface modification and supracolloidal assemblies (Qi et al., 2012).

MRI Contrast Agents and Pharmacokinetics : Multi-phosphonic acid PEG copolymers coated on iron oxide nanoparticles demonstrate prolonged blood circulation and delayed hepatic uptake, highlighting their potential as effective MRI contrast agents (Ramniceanu et al., 2016).

Polymer Chemistry and Materials Science

Enhancing Proton Conductivity : Phosphonic acid functional copolymers grafted with flexible spacers like PEG show significantly increased proton conductivity, relevant for fuel cell membrane technology (Çelik & Bozkurt, 2013).

Crosslinking in Medical Materials : N-Methylene phosphonic chitosan modified with PEG shows improved water swelling and hygroscopicity, suitable for medical material applications (Ramos et al., 2006).

Mechanism of Action

Target of Action

m-PEG4-(CH2)6-Phosphonic acid, also known as m-PEG4-(CH2)8-phosphonic acid, is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs .

Mode of Action

The compound works by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. By selectively targeting proteins for degradation, the compound can influence various cellular processes that are regulated by these proteins.

Pharmacokinetics

It’s known that the hydrophilic peg linker increases the water solubility properties of the compound , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially leading to therapeutic effects if the degraded proteins are involved in disease processes.

Action Environment

The action environment of this compound is within the cell, where it interacts with the ubiquitin-proteasome system . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of the target protein and E3 ubiquitin ligase, the functionality of the ubiquitin-proteasome system, and the physicochemical conditions within the cell.

Future Directions

properties

IUPAC Name |

8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33O7P/c1-19-9-10-21-13-14-22-12-11-20-8-6-4-2-3-5-7-15-23(16,17)18/h2-15H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQSHEHZCLMYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)